molecular formula C8H5NO2S B126980 Thieno[3,2-b]pyridine-5-carboxylic acid CAS No. 56473-92-8

Thieno[3,2-b]pyridine-5-carboxylic acid

Cat. No. B126980
CAS RN: 56473-92-8
M. Wt: 179.2 g/mol
InChI Key: CWBYTSQAVGCXFW-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-5-carboxylic acid is a compound that belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine derivatives has been explored through various methods. One approach involves the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride to yield N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters with antianaphylactic activity . Another method includes the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which, although not the exact target molecule, provides insight into the synthetic strategies that could be adapted for thieno[3,2-b]pyridine-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized in some studies. For instance, the thieno[2,3-b]pyridine ring system has been described as essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is significant as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives undergo various chemical reactions that allow for the synthesis of more complex molecules. For example, the reaction of pyridinethione derivatives with different reagents such as phenacyl bromide derivatives and chloroacetone has led to the formation of thieno[2,3-b]pyridines with additional fused rings . These reactions demonstrate the versatility of thieno[3,2-b]pyridine derivatives as building blocks for heterocyclic chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of thieno[3,2-b]pyridine-5-carboxylic acid are not detailed in the provided papers, the properties of related compounds can be inferred. Thieno[2,3-b]pyridine derivatives are generally stable under standard conditions and exhibit properties typical of aromatic heterocycles, such as planarity and the ability to participate in hydrogen bonding . These properties are crucial for their potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Photophysical Properties and Synthesis

  • Fluorescent Thieno[3,2-b]pyridine-5(4 H)-ones Synthesis :

    • A study by (Sung et al., 2018) presented a synthesis method for fluorescent thieno[3,2-b]pyridine-5(4 H)-one derivatives. These fluorophores were synthesized using the Suzuki-Miyaura cross-coupling reaction and a regioselective aza-[3 + 3] cycloaddition. This research highlighted the tunability of photophysical properties through functional group selection on the thieno[3,2-b]pyridine-5(4 H)-one scaffold.
  • Antitumor Properties and Liposome Integration :

    • Research by (Carvalho et al., 2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives, previously evaluated as potential antitumor compounds. Their fluorescence measurements indicated that these compounds are primarily located in the lipid bilayer of liposomes, an essential factor for drug delivery applications.

Synthesis Methods

  • Substituted Thieno[3,2-b]pyridines Synthesis :

    • (Larionova et al., 2013) developed a selective synthesis method for substituted thieno[3,2-b]-pyridines. They employed the domino reaction of monopotassium salt of carbamoylcyanodithioacetic acid with ethyl 4-chloroacetoacetate.
  • Heterocyclic Systems Synthesis :

    • (Sirakanyan et al., 2019) explored the synthesis of novel heterocyclic systems derived from ethyl 1-aminothieno(furo)[2,3-b]pyridine-2-carboxylates. Their study produced new classes of compounds with potential applications in various fields.

Antitumor Activity

  • Anti-Proliferative Thieno[2,3-b]Pyridines :

    • Research by (Haverkate et al., 2021) showed that 2-amino-3-carboxamido-thieno[2,3-b]pyridines have significant anti-proliferative activity against human cancer cell lines. They synthesized novel thieno[2,3-b]pyridines targeting the phosphoinositide phospholipase C enzyme, demonstrating potent biological activity.
  • Platelet Aggregation Inhibition :

    • A study by (Challa et al., 2014) focused on synthesizing thieno[3,2-c]pyridine derivatives as platelet aggregation inhibitors. These compounds showed promise in comparison with Clopidogrel, a known antithrombotic drug.

Safety And Hazards

Thieno[3,2-b]pyridine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

thieno[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYTSQAVGCXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480595
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridine-5-carboxylic acid

CAS RN

56473-92-8
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56473-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-formylthiophene (10 g, 78 mmol) in EtOH (50 mL) was added a mixture of aqueous NaOH (50 mL, 5%) and sodium pyruvate (17.16 g, 156 mmol). The mixture was heated to 60° C. for 2 hr. The mixture was cooled and washed with Et2O: EtOAc 1:1 and then acidified with 1 N HCl to pH 3 at 0° C. The mixture was filtered and the solid was air dried to give 10 g (71%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
17.16 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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